molecular formula C19H14N2O4 B4399398 4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one

4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one

Cat. No.: B4399398
M. Wt: 334.3 g/mol
InChI Key: WBLFZMOTIGAQCV-UHFFFAOYSA-N
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Description

4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure substituted with a 4-methyl group and a 7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy] moiety. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Future Directions

The future directions in the research of “4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one” and similar compounds involve further refinement of 1,3,4-oxadiazole as anti-infective agents . The focus is on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a base such as potassium carbonate.

    Synthesis of the 5-Phenyl-1,3,4-Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Oxadiazole Moiety to the Chromen-2-one Core: The final step involves the coupling of the oxadiazole moiety to the chromen-2-one core through an ether linkage. This can be achieved by reacting the hydroxyl group of the chromen-2-one with the oxadiazole derivative in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one: Similar structure but with a different oxadiazole regioisomer.

    4-methyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-methyl-7-[(5-phenyl-1,3,4-triazol-2-yl)methoxy]-2H-chromen-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one lies in its specific substitution pattern and the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-12-9-18(22)24-16-10-14(7-8-15(12)16)23-11-17-20-21-19(25-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLFZMOTIGAQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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